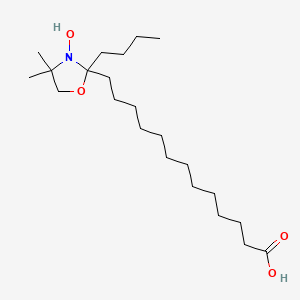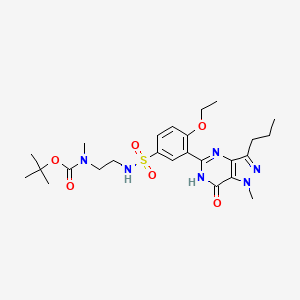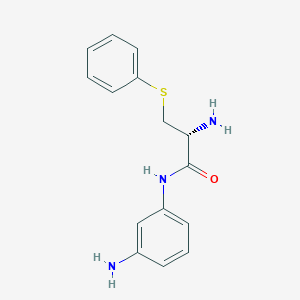
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide typically involves the reaction of S-phenyl-L-cysteine with 3-aminobenzoic acid or its derivatives under appropriate conditions . The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can undergo various chemical reactions, including:
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms due to its structural similarity to certain amino acid derivatives .
Industry: In the industrial sector, S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide involves its interaction with specific molecular targets, such as enzymes or receptors . The phenylthio group and the amide linkage play crucial roles in binding to these targets, influencing their activity and function . The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparación Con Compuestos Similares
S-Phenyl-L-cysteine: A related compound with a similar structure but lacking the 3-aminophenyl group.
N-(3-Aminobenzoyl)-S-phenyl-L-cysteine: Another similar compound with slight variations in the amide linkage.
Uniqueness: S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is unique due to the presence of both the phenylthio group and the 3-aminophenyl amide linkage, which confer distinct chemical and biological properties . This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H17N3OS |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1 |
Clave InChI |
XURJBAMGHARXHK-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N |
SMILES canónico |
C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


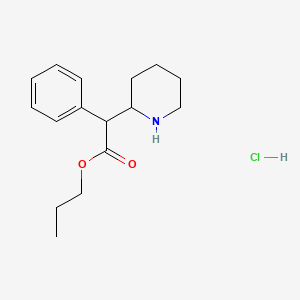
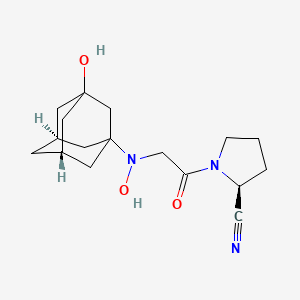
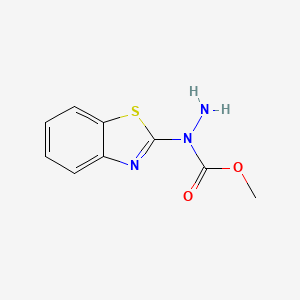
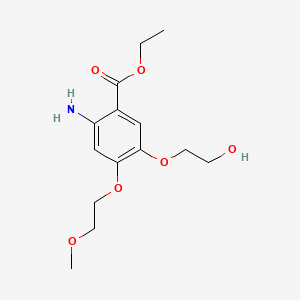

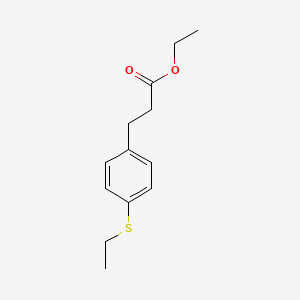

![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)
![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
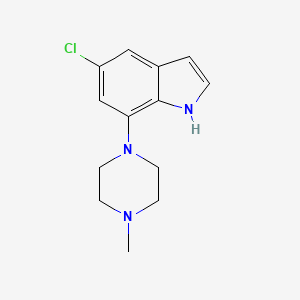
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

